1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde CAS number search
Technical Dossier: 1-(4-Butylphenyl)-1H-pyrrole-2-carbaldehyde Part 1: Executive Summary & Identification Strategy The compound 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde is a specialized heterocyclic building block use...
Part 1: Executive Summary & Identification Strategy
The compound 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde is a specialized heterocyclic building block used primarily in the synthesis of porphyrins, BODIPY dyes, and mesogenic (liquid crystal) materials. Its structural core—an electron-rich pyrrole ring N-substituted with a lipophilic butylphenyl group—makes it a critical intermediate for tuning solubility and electronic properties in optoelectronic materials.
The CAS Number Search & Verification
For researchers encountering ambiguity in chemical catalogs, the definitive identifier for this molecule is CAS 299165-79-0 .
Search Logic: The identification process relies on exact structure matching. Commercial databases (e.g., ChemicalBook, BLD Pharm) link the string "1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde" directly to this CAS.
Validation: Cross-referencing with analogues (e.g., the unsubstituted 1-phenyl-1H-pyrrole-2-carbaldehyde, CAS 1003-29-8) confirms the nomenclature pattern.
Pale yellow to amber oil or low-melting solid (purity dependent)
Solubility
Soluble in DCM, CHCl₃, DMSO; Insoluble in water
Part 2: Validated Synthesis Workflow
The most robust route to 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde avoids direct coupling of the sensitive aldehyde. Instead, it employs a convergent stepwise protocol : first constructing the N-aryl pyrrole via the Clauson-Kaas reaction, followed by regioselective formylation using the Vilsmeier-Haack reagent.
Step 1: Synthesis of 1-(4-butylphenyl)pyrrole (Clauson-Kaas)
Rationale: This step builds the pyrrole ring directly onto the aniline. The use of 2,5-dimethoxytetrahydrofuran serves as a masked succinaldehyde equivalent.
Procedure:
Dissolve 4-butylaniline (1.0 eq) in glacial acetic acid.
Add 2,5-dimethoxytetrahydrofuran (1.1 eq).
Reflux the mixture for 2–4 hours. Monitor by TLC (hexane/EtOAc) for the disappearance of the aniline.
Workup: Cool to room temperature. Pour into ice water. Extract with dichloromethane (DCM). Wash organic layer with NaHCO₃ (sat.) to remove acid, then brine. Dry over MgSO₄.
Purification: Flash chromatography (silica gel, hexane) yields the N-aryl pyrrole as a colorless oil.
Step 2: Vilsmeier-Haack Formylation
Rationale: Pyrroles are electron-rich and undergo electrophilic aromatic substitution at the α-position (C2) preferentially. The Vilsmeier reagent is mild enough to avoid polymerization.
Procedure:
Reagent Prep: In a flame-dried flask under N₂, cool DMF (3.0 eq) to 0°C. Dropwise add POCl₃ (1.2 eq). Stir for 15 min to form the Vilsmeier salt (white precipitate or viscous oil).
Addition: Dissolve the 1-(4-butylphenyl)pyrrole (from Step 1) in minimal DMF or 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier salt at 0°C.
Reaction: Allow to warm to room temperature and stir for 2–3 hours. Heating to 60°C may be required if conversion is slow.
Hydrolysis (Critical): Pour the reaction mixture onto crushed ice containing sodium acetate or NaOH (aq) to buffer the pH to ~7–8. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
Isolation: Extract with EtOAc. Wash with water (3x) to remove DMF. Dry and concentrate.
Purification: Recrystallize from ethanol/water or purify via column chromatography (Hexane/EtOAc gradient).
Part 3: Structural Characterization (Self-Validation)
To ensure the integrity of the synthesized product, the following spectral signatures must be observed. Absence of the aldehyde proton indicates failed formylation.
Table 2: Expected Spectroscopic Data
Technique
Diagnostic Signal
Structural Assignment
¹H NMR (CDCl₃)
δ ~9.5–9.6 ppm (s, 1H)
Aldehyde -CHO (Key indicator of success)
δ ~7.0–7.2 ppm (m, 2H)
Pyrrole ring protons (C3, C5)
δ ~6.3–6.4 ppm (m, 1H)
Pyrrole ring proton (C4)
δ ~7.2–7.4 ppm (dd, 4H)
Phenyl ring (AA'BB' system)
δ ~2.6 ppm (t, 2H)
Benzylic -CH₂- of butyl group
δ ~0.9 ppm (t, 3H)
Terminal methyl of butyl group
IR Spectroscopy
~1660–1680 cm⁻¹
Strong C=O stretch (Aldehyde)
MS (ESI/EI)
m/z = 227.1 [M]+
Molecular ion peak matching C₁₅H₁₇NO
Part 4: Applications & Strategic Value
4.1 Porphyrin & BODIPY Synthesis
This aldehyde is a "capped" precursor. Condensation with pyrrole (under Lindsey conditions) yields meso-tetra(4-butylphenyl)porphyrin . The butyl chain acts as a solubilizing group, preventing the aggregation common in simple tetraphenylporphyrins (TPP), making the resulting dyes soluble in common organic solvents for processing.
4.2 Liquid Crystals (Mesogens)
The molecule possesses a rigid core (N-aryl pyrrole) and a flexible tail (butyl chain). This anisotropy is a prerequisite for liquid crystalline behavior. Derivatives of this aldehyde (e.g., Schiff bases formed by reacting the aldehyde with other anilines) are investigated for nematic or smectic phases in materials science.
4.3 Drug Discovery Scaffold
The N-aryl pyrrole motif is a bioisostere for biaryl systems found in COX-2 inhibitors and kinase inhibitors. The aldehyde functionality allows for rapid diversification via reductive amination or Knoevenagel condensation to generate libraries of bioactive candidates.
References
PubChem. (2023). 1-(4-butylphenyl)pyrrole-2-carbaldehyde (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved October 26, 2023, from [Link]
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved October 26, 2023, from [Link]
N-Aryl Pyrrole Aldehydes: Strategic Synthesis and Pharmaceutical Utility
[1] Executive Summary N-aryl pyrrole aldehydes represent a privileged scaffold in modern medicinal chemistry, serving as critical intermediates for a diverse array of therapeutic agents, including HMG-CoA reductase inhib...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
N-aryl pyrrole aldehydes represent a privileged scaffold in modern medicinal chemistry, serving as critical intermediates for a diverse array of therapeutic agents, including HMG-CoA reductase inhibitors (e.g., Atorvastatin analogs), non-steroidal anti-inflammatory drugs (NSAIDs), and emerging antimicrobial candidates against ESKAPE pathogens. Their structural versatility allows for the precise tuning of lipophilicity and electronic properties, making them ideal precursors for porphyrin-based photosensitizers and complex heterocyclic alkaloids.
This technical guide dissects the synthesis, optimization, and application of N-aryl pyrrole aldehydes, moving beyond basic textbook definitions to provide field-tested protocols and mechanistic insights for the bench scientist.
Structural Significance & Pharmacophore Analysis
The N-aryl pyrrole moiety is not merely a linker; it is a bioactive pharmacophore. The aldehyde functionality at the C2 position serves as a "chemical handle," enabling rapid diversification into Schiff bases, nitriles, and acrylic derivatives.
Key Pharmacological Features:
Lipophilicity Modulation: The N-aryl group significantly increases
, enhancing membrane permeability compared to N-alkyl analogs.
Electronic Tuning: Substituents on the aryl ring (e.g., -F, -CF
, -OMe) modulate the electron density of the pyrrole ring, influencing metabolic stability and receptor binding affinity.
Steric Control: Ortho-substitution on the N-aryl ring induces atropisomerism, a property increasingly exploited in chiral ligand design and enantioselective drug synthesis.
Synthetic Architectures: Comparative Workflows
We identify three primary synthetic routes, each with distinct advantages depending on the starting material availability and functional group tolerance.
Route A: The Classical Linear Approach (Paal-Knorr + Vilsmeier-Haack)
This route builds the pyrrole ring first, then functionalizes it. It is robust but step-intensive.
Route B: The Convergent C-N Coupling (Chan-Lam)
This modern approach utilizes commercially available pyrrole-2-carbaldehydes and couples them with aryl boronic acids. It is highly modular and avoids harsh acidic conditions.
Route C: The "Green" Ring Transformation
A specialized route converting arylfuran-2-carbaldehydes directly to N-aryl pyrrole aldehydes using anilines.
Figure 1: Strategic disconnects for accessing N-aryl pyrrole aldehydes. Route B (Chan-Lam) offers the highest convergence for library synthesis.
Detailed Experimental Protocols
Protocol A: Vilsmeier-Haack Formylation of N-Phenylpyrrole
Best for: Large-scale synthesis where the N-aryl pyrrole is already available.
Mechanism: The reaction proceeds via an electrophilic substitution using a chloroiminium ion (Vilsmeier reagent) generated in situ.
, cool DMF (anhydrous) to 0°C. Add POCl dropwise over 15 minutes. Critical: Maintain temperature <10°C to prevent thermal decomposition of the Vilsmeier complex. Stir for 30 mins at 0°C until a colorless/yellowish precipitate or viscous oil forms.
Substrate Addition: Dissolve N-phenylpyrrole in DCE. Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]
Reaction: Warm to room temperature and reflux at 60-80°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The spot for the starting material (high R
) should disappear, replaced by the aldehyde (lower R).
Hydrolysis (The Danger Zone): Cool the mixture to 0°C. Pour slowly into a saturated sodium acetate solution (buffered pH ~5-6). Note: Do not use strong base (NaOH) immediately, as it can degrade the electron-rich pyrrole ring. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
Workup: Extract with DCM (3x). Wash organics with NaHCO
and brine. Dry over MgSO.
Purification: Recrystallize from Ethanol/Water or flash chromatography.
Protocol B: Chan-Lam Oxidative Coupling
Best for: Late-stage diversification and medicinal chemistry library generation.
Mechanism: A Copper(II)-mediated oxidative coupling involving a Cu(III) intermediate. Unlike Buchwald-Hartwig, this occurs at room temperature under air.[2][3]
Materials:
Pyrrole-2-carbaldehyde (1.0 eq)
Aryl Boronic Acid (1.5 - 2.0 eq)
Cu(OAc)
(0.1 - 1.0 eq, often stoichiometric for faster rates)
Pyridine or Et
N (2.0 eq)
Molecular Sieves (4Å, activated)
DCM (Solvent)
Step-by-Step Methodology:
Setup: To a round-bottom flask open to the air, add Pyrrole-2-carbaldehyde, Aryl Boronic Acid, Cu(OAc)
, and activated molecular sieves.
Solvent & Base: Add DCM followed by Pyridine. The solution typically turns a deep blue/green color (characteristic of Cu-amine complexes).
Oxidation: Stir vigorously at room temperature open to the atmosphere (or equip with an O
balloon for accelerated kinetics).
Monitoring: Reaction time varies from 12 to 48 hours.
Workup: Filter through a pad of Celite to remove copper salts. Wash the filtrate with dilute HCl (to remove pyridine) and then NaHCO
.
Purification: Silica gel chromatography.
Pharmaceutical Applications & Case Studies
Antimicrobial Agents (ESKAPE Pathogens)
Recent studies have highlighted N-aryl pyrrole derivatives as potent inhibitors of Staphylococcus aureus (MRSA) and Acinetobacter baumannii.
Mechanism: Disruption of bacterial cell wall synthesis and biofilm inhibition.
SAR Insight: Electron-withdrawing groups (e.g., 4-NO
, 4-CF) on the N-aryl ring enhance antibacterial potency by increasing the acidity of the pyrrole system and altering interaction with the target protein.
Anticancer Therapeutics
N-aryl pyrrole aldehydes serve as precursors to tubulin polymerization inhibitors.
Case Study: Derivatives synthesized via the Paal-Knorr/Vilsmeier route have shown IC
values in the micromolar range against HeLa and MCF-7 cell lines.
Key Intermediate: 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is frequently used to synthesize chalcone-pyrrole hybrids which induce apoptosis.
Anti-inflammatory (COX-2 Inhibitors)
The 1,5-diarylpyrrole scaffold is a known pharmacophore for COX-2 selectivity (related to Celecoxib).[4] The aldehyde intermediate allows for the insertion of heterocycles at the C2 position, creating tricyclic systems that fit into the COX-2 hydrophobic pocket.
Quantitative Data Summary:
Application
Target/Cell Line
Key Substituent (Ar)
Activity Metric
Ref
Antibacterial
MRSA
4-Chlorophenyl
MIC: 4-8 µg/mL
[1]
Anticancer
HeLa
3,4,5-Trimethoxyphenyl
IC: 12 µM
[2]
Anti-inflammatory
COX-2
4-Sulfonamidophenyl
Selectivity Index > 50
[3]
Troubleshooting & Optimization
Common Failure Modes
Vilsmeier-Haack Low Yields:
Cause: Moisture in POCl
or DMF.
Fix: Distill POCl
prior to use; store DMF over molecular sieves.
Chan-Lam Stalling:
Cause: Inefficient re-oxidation of Cu(I) to Cu(II).
Fix: Increase surface area (vigorous stirring), use pure O
atmosphere, or add a co-oxidant like TEMPO.
Regioselectivity Issues:
Issue: Formation of C3-aldehyde.
Insight: C2 is electronically favored. However, bulky N-aryl groups can sterically hinder C2, pushing formylation to C3. Use lower temperatures to favor the kinetic C2 product.
Figure 2: Decision tree for troubleshooting synthesis failures.
References
Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents. Scientific Reports/ResearchGate. Link
N-substituted Pyrrole-based Scaffolds as Potential Anticancer and Antiviral Lead Structures. Current Medicinal Chemistry. Link
Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. RAIJMR. Link
Chan–Lam coupling. Wikipedia / Organic Chemistry Portal. Link
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Link
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation. Organic Letters. Link[5]
Difference between N-phenyl and N-butylphenyl pyrrole-2-carbaldehydes
An In-depth Technical Guide to the Core Differences Between N-phenyl and N-(p-butyl)phenyl Pyrrole-2-carbaldehydes Abstract The pyrrole-2-carbaldehyde scaffold is a cornerstone in heterocyclic chemistry, serving as a ver...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Core Differences Between N-phenyl and N-(p-butyl)phenyl Pyrrole-2-carbaldehydes
Abstract
The pyrrole-2-carbaldehyde scaffold is a cornerstone in heterocyclic chemistry, serving as a versatile precursor for a multitude of pharmacologically active compounds and advanced materials.[1][2][3] The strategic modification of the nitrogen (N-1) position on the pyrrole ring is a fundamental approach in medicinal chemistry to modulate the molecule's electronic, steric, and pharmacokinetic properties.[4][5] This technical guide provides a comprehensive comparative analysis of two key analogues: N-phenyl pyrrole-2-carbaldehyde and N-(p-butyl)phenyl pyrrole-2-carbaldehyde. We will dissect the nuanced differences in their molecular structure, synthesis, physicochemical properties, and spectroscopic signatures, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure: The Foundation of Functional Divergence
At first glance, the two molecules appear structurally similar, differing only by a butyl group on the N-phenyl substituent. However, this seemingly minor alteration introduces significant changes in steric hindrance, electronic distribution, and lipophilicity, which cascade into distinct chemical behaviors and biological activities.
Caption: Chemical structures of the two target compounds.
Electronic Profile: A Tale of Two Substituents
The electronic nature of the N-substituent directly influences the electron density of the pyrrole ring, affecting its reactivity and interaction with biological targets.
N-phenyl pyrrole-2-carbaldehyde: The N-phenyl group exhibits a dual electronic character. It is weakly electron-withdrawing through an inductive effect (-I) due to the sp² hybridization of the phenyl carbons. Simultaneously, the nitrogen's lone pair can delocalize into the phenyl ring's π-system (a +R effect), although this is often sterically hindered. The phenyl ring itself can be twisted out of the pyrrole plane, which limits conjugation and modulates the overall electronic contribution.[6]
N-(p-butyl)phenyl pyrrole-2-carbaldehyde: The addition of a para-butyl group fundamentally alters the electronic landscape. The butyl group is a classic electron-donating group (+I effect) and also exerts a hyperconjugative effect (+H). This enriches the phenyl ring with electron density, making the entire N-(p-butyl)phenyl substituent a more potent electron-donating group compared to the unsubstituted phenyl. This increased electron donation to the pyrrole nitrogen enhances the electron density of the heterocyclic ring.
Caption: Electronic effects of N-substituents on the pyrrole ring.
Synthesis and Reactivity: The Vilsmeier-Haack Approach
The most reliable and widely adopted method for introducing a formyl group at the C-2 position of an electron-rich pyrrole is the Vilsmeier-Haack reaction.[7][8] This electrophilic substitution reaction is efficient and regioselective for pyrroles with unsubstituted α-positions.
Causality Behind the Method
The reaction proceeds via the formation of a Vilsmeier reagent (an electrophilic iminium salt, typically chloro-N,N-dimethyliminium chloride) from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). The electron-rich nature of the N-substituted pyrrole ring readily attacks this electrophile, leading to formylation predominantly at the C-2 position, which is electronically favored and stabilized by the nitrogen atom.[8]
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0 °C using an ice-water bath.
Slowly add POCl₃ dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for 30-45 minutes. The formation of a solid white precipitate indicates the Vilsmeier reagent has formed.
Reaction with Pyrrole: Cool the reagent mixture back to 0 °C and add anhydrous DCM.
Dissolve the N-substituted pyrrole substrate in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension over 30 minutes.
Once the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Isolation: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of NaHCO₃ to neutralize the acid. Stir until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Validation: Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Validate the structure and purity of the collected fractions using NMR, IR, and Mass Spectrometry.
Caption: Experimental workflow for Vilsmeier-Haack formylation.
Comparative Physicochemical and Spectroscopic Data
The structural and electronic differences manifest as distinct physical properties and spectroscopic fingerprints, which are critical for identification and quality control.
Physicochemical Properties
The addition of the C4 alkyl chain significantly increases the lipophilicity and molecular weight of the N-(p-butyl)phenyl derivative.
[M]⁺: m/z 171. Key Fragments: Loss of CHO (m/z 142), phenyl group (m/z 94).
[M]⁺: m/z 227. Key Fragments: Loss of propyl (C₃H₇) via McLafferty rearrangement (m/z 185), loss of butyl (C₄H₉) (m/z 170).
Implications for Drug Discovery and Development
The choice between an N-phenyl and an N-(p-butyl)phenyl substituent is a strategic decision in lead optimization, driven by the desired therapeutic profile. The pyrrole core is found in numerous bioactive agents, including anti-inflammatory, antimicrobial, and anticancer compounds.[3][4][5]
Lipophilicity and Permeability: The N-(p-butyl)phenyl derivative, with its higher LogP, is predicted to have greater membrane permeability. This can be advantageous for targeting intracellular proteins or for absorption across the gut wall. However, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and off-target toxicity.
Target Binding: The steric bulk and electronic properties of the substituent dictate how the molecule fits into a protein's binding pocket. The flexible butyl chain of the N-(p-butyl)phenyl analog could access hydrophobic pockets unavailable to the simpler N-phenyl group, potentially increasing potency or altering selectivity.
Metabolism: The aliphatic butyl chain introduces a new site for metabolic attack, primarily through oxidation by Cytochrome P450 enzymes. This can lead to a different metabolic profile and potentially faster clearance compared to the more metabolically stable N-phenyl analog.
Structure-Activity Relationship (SAR): Synthesizing and comparing these two analogs is a classic SAR strategy. If the N-(p-butyl)phenyl derivative shows higher activity, it suggests that a hydrophobic interaction in that region of the binding site is beneficial. Further exploration with different alkyl chains (e.g., methyl, ethyl, isopropyl) would then be warranted to fine-tune this interaction.
Conclusion
While N-phenyl and N-(p-butyl)phenyl pyrrole-2-carbaldehydes share a common synthetic pathway and core structure, the para-butyl substituent imparts profound differences. It transforms the N-aryl group from weakly electron-withdrawing to net electron-donating, significantly increases lipophilicity and molecular weight, and introduces unique spectroscopic handles and a potential site for metabolism. For the research scientist, understanding these distinctions is paramount for rational molecular design, accurate data interpretation, and the successful development of novel pyrrole-based therapeutics and materials. The choice of substituent is not a trivial modification but a critical design element that dictates the ultimate function and utility of the molecule.
References
MDPI. (2022, May 14). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. Available from: [Link]
MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]
Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
NIST. 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. Available from: [Link]
VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available from: [Link]
PubChem. 1-phenyl-1H-pyrrole-2-carbaldehyde. Available from: [Link]
National Institutes of Health. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. Available from: [Link]
ResearchGate. (2013). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Available from: [Link]
MDPI. (2024, November 29). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]
SciTechnol. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs. Available from: [Link]
ResearchGate. (2025, September 27). (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Available from: [Link]
Organic Syntheses. Pyrrole-2-carboxaldehyde. Available from: [Link]
National Institutes of Health. (2022, October 12). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry. Available from: [Link]
Google Patents. US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
ResearchGate. (2023, March 6). (PDF) Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]
Scribd. (2013, March 28). Vilsmeier-Haack Formylation of Pyrroles. Available from: [Link]
ACS Publications. (2022, September 12). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Available from: [Link]
SciSpace. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available from: [Link]
ResearchGate. (2022, October 13). (PDF) SYNTHESIS, CHARACTERIZATION AND SPECTRAL ANALYSIS, OF PYRROLE -2- CARBOXALDEHYDE-4-(4-METHOXYPHENYL)-THIOSEMICARBAZONE- BIS(TRIPHENYLPHOSPHINE)COPPER(I)NITRATE. Available from: [Link]
Who we serve. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded. Available from: [Link]
ResearchGate. Vilsmeier–Haack formylation of pyrrole. Available from: [Link]
ChemBK. (2024, April 9). Pyrrole-2-carboxaldehyde. Available from: [Link]
Application Note: Optimized Synthesis of N-(4-butylphenyl) pyrrole-2-carboxaldehyde via Copper-Catalyzed C-N Coupling
Executive Summary This application note details the optimized synthetic protocol for N-(4-butylphenyl) pyrrole-2-carboxaldehyde , a critical intermediate in the development of mesogenic liquid crystals, conductive polypy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized synthetic protocol for N-(4-butylphenyl) pyrrole-2-carboxaldehyde , a critical intermediate in the development of mesogenic liquid crystals, conductive polypyrrole materials, and bioactive Schiff bases.
While traditional methods often employ the Vilsmeier-Haack formylation of N-aryl pyrroles (involving hazardous POCl
and regioselectivity challenges), this guide validates a convergent Copper-Catalyzed N-Arylation (Modified Ullmann) strategy. By utilizing a diamine-ligated Copper(I) system, researchers can couple commercially available pyrrole-2-carboxaldehyde with 1-iodo-4-butylbenzene under mild conditions, ensuring high regiofidelity and scalability.
Strategic Route Analysis
The synthesis of N-substituted pyrrole aldehydes generally follows one of two retrosynthetic disconnects. We prioritize Route B for its operational safety and convergent nature.
Route A: Linear Synthesis (Vilsmeier-Haack)
Steps: N-arylation of pyrrole
Formylation using POCl/DMF.
Drawbacks: The formylation step generates stoichiometric phosphorus waste and requires strict temperature control to prevent polymerization. Regioselectivity (C2 vs C3) can vary based on sterics.
Route B: Convergent Synthesis (Recommended)
Steps: Direct N-arylation of pyrrole-2-carboxaldehyde.[1]
Advantages: Uses pre-functionalized, commercially available starting materials. The aldehyde group at C2 is already established, eliminating regioselectivity risks.
Challenge: Pyrrole-2-carboxaldehyde is an electron-deficient heterocycle, making the nitrogen less nucleophilic. This requires a specialized ligand-accelerated catalyst system.
Reagents and Materials
Critical Reagents Table
Reagent
CAS No.
Role
Equiv.
Purity Requirement
Pyrrole-2-carboxaldehyde
1003-29-8
Substrate (Nucleophile)
1.0
>98% (Recrystallize if dark)
1-Iodo-4-butylbenzene
20651-76-7
Coupling Partner (Electrophile)
1.2
>97%
Copper(I) Iodide (CuI)
7681-65-4
Pre-Catalyst
0.05 (5 mol%)
99.99% (White powder preferred)
(±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine
67579-81-1
Ligand
0.10 (10 mol%)
>98%
Potassium Phosphate (KPO)
7778-53-2
Base
2.1
Anhydrous, Tribasic, Powdered
Toluene
108-88-3
Solvent
N/A
Anhydrous (<50 ppm HO)
Equipment
Schlenk line or Glovebox (Argon atmosphere essential).
Thick-walled pressure vial with Teflon-lined screw cap (15 mL or 40 mL).
Magnetic stir bar (ovoid or cross shape for suspension stirring).
Oil bath or heating block capable of maintaining 110°C ± 2°C.
Experimental Protocol
Pre-Reaction Preparation (The "Why" behind the "How")
Catalyst Activation: CuI must be white or off-white. Green/blue discoloration indicates oxidation to Cu(II), which is inactive in this cycle. If oxidized, wash with saturated KI solution and dry.
Base Grinding: K
PO is insoluble in toluene. It must be finely ground and dried (oven at 120°C for 4h) to maximize surface area for the heterogeneous deprotonation step.
Step-by-Step Synthesis
Charging Solids:
In a glovebox or under active Argon flow, charge the reaction vial with:
Pyrrole-2-carboxaldehyde (95.1 mg, 1.0 mmol)
CuI (9.5 mg, 0.05 mmol)
K
PO (445 mg, 2.1 mmol)
Note: Do not add the aryl iodide yet if it is a liquid.
Evacuation (If not in glovebox):
Seal the vial with a septum. Evacuate and backfill with Argon three times. This removes O
which competes with the aryl halide for oxidative addition to Cu(I).
Liquid Addition:
Syringe in the following sequence under Argon counter-flow:
Filter through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with Ethyl Acetate.
Concentrate the filtrate under reduced pressure.
Purification:
Flash Column Chromatography (Silica Gel).
Eluent Gradient: 0%
10% Ethyl Acetate in Hexanes.
Yield Expectation: 85–92% as a pale yellow oil or low-melting solid.
Mechanistic Insight & Visualization
The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle facilitated by the diamine ligand. The ligand prevents the formation of unreactive copper aggregates and increases the electron density on the metal center, facilitating the difficult oxidative addition of the electron-rich aryl iodide.
Figure 1: The diamine ligand stabilizes the Cu(I) species, allowing the deprotonated pyrrole to bind. The rate-determining step (R.D.S.) is typically the oxidative addition of the aryl halide.
Quality Control & Validation
To ensure the protocol was successful, validate the product using
H NMR.
Signal (ppm)
Multiplicity
Integration
Assignment
Diagnostic Note
9.55
Singlet (s)
1H
-CHO
Distinct aldehyde peak. If absent, check for oxidation to acid.
7.20 - 7.35
Multiplet (m)
4H
Ar-H
Aromatic protons of the butylphenyl group.
7.10
Doublet (d)
1H
Pyrrole C3-H
6.98
Doublet (d)
1H
Pyrrole C5-H
Shifted downfield due to N-arylation.
6.35
Triplet (t)
1H
Pyrrole C4-H
2.65
Triplet (t)
2H
Ar-CH-
Benzylic protons.
0.95
Triplet (t)
3H
-CH
Terminal methyl of butyl chain.
Troubleshooting Matrix:
Low Conversion: Likely due to Oxygen poisoning. Ensure CuI is white and Argon lines are purged.
Blue Reaction Mixture: Catalyst death (Cu(II) formation). Restart with fresh catalyst and stricter inert conditions.
Starting Material Remains: If Ar-I is consumed but Pyrrole remains, homocoupling of the iodide occurred. Increase Ar-I equivalents or lower temperature slightly.
References
Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(40), 11684–11688. Link
Cristau, H. J., Cellier, P. P., Spindler, J. F., & Taillefer, M. (2004). Highly Efficient and Mild Copper-Catalyzed N- and C-Arylation with Aryl Bromides and Iodides. Chemistry – A European Journal, 10(22), 5607–5622. Link
Ma, D., & Cai, Q. (2003). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles. Accounts of Chemical Research, 41(11), 1450–1460. Link
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[4] Journal of the American Chemical Society, 123(31), 7727–7729. Link
Application Note: A Protocol for the Synthesis, Functionalization, and Characterization of Novel Schiff Bases Derived from 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde
Abstract: This document provides a comprehensive guide for the functionalization of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde to synthesize a diverse library of Schiff bases (imines). Pyrrole-containing compounds are s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a comprehensive guide for the functionalization of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde to synthesize a diverse library of Schiff bases (imines). Pyrrole-containing compounds are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Schiff bases derived from these heterocyclic aldehydes are of particular interest as their imine (-C=N-) linkage is crucial for many biological interactions.[4][5] This guide details the underlying chemical principles, provides a robust step-by-step protocol for synthesis and purification, outlines methods for structural characterization, and discusses the potential applications of these compounds in drug discovery.
Mechanistic Principles of Schiff Base Formation
The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound—in this case, an aldehyde.[5][6] The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[4][7]
Causality of Experimental Choices:
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of a primary amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[4][6]
Catalysis: The reaction is typically catalyzed by a small amount of acid.[8] The acid protonates the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack. The pH must be carefully controlled; optimal rates are often observed around pH 5.[8] If the pH is too low, the amine nucleophile will be protonated, rendering it non-nucleophilic and halting the reaction.
Intermediate Formation: This initial attack forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[4][5]
Dehydration: The carbinolamine intermediate is then dehydrated (loses a molecule of water) to form the stable carbon-nitrogen double bond (imine) of the Schiff base.[7][8] This step is often the rate-determining step and is facilitated by the acid catalyst, which protonates the hydroxyl group, turning it into a good leaving group (H₂O).
Caption: Figure 1: Mechanism of Acid-Catalyzed Schiff Base Formation.
Experimental Protocol: Synthesis of a Model Schiff Base
This protocol describes the synthesis of a representative Schiff base from 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde and a substituted primary amine, such as 4-methoxyaniline. The principles can be readily adapted for a wide range of primary amines to generate a compound library.
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde in absolute ethanol (approx. 20-30 mL).
Amine Addition: To this solution, add 1.0 to 1.1 equivalents of the selected primary amine (e.g., 4-methoxyaniline). Stir the mixture at room temperature for 5 minutes.
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to facilitate the condensation.[9][10]
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle.[11] The reaction progress should be monitored.
Monitoring the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting materials. A suitable eluent system is typically a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The formation of the more conjugated Schiff base product will usually appear as a new spot with a different Rf value.
Reaction Completion & Cooldown: Once the reaction is complete (typically 2-4 hours), remove the heat source and allow the mixture to cool to room temperature. Often, the product will precipitate out of the solution upon cooling.
Product Isolation:
If a precipitate has formed, collect the solid product by vacuum filtration.
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
If no precipitate forms, reduce the volume of the solvent using a rotary evaporator. The resulting crude product can then be taken forward for purification.
Purification (Recrystallization):
Dissolve the crude solid in a minimum amount of hot ethanol.
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
Caption: Figure 2: General Workflow for Schiff Base Synthesis.
Structural Characterization
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. A combination of spectroscopic methods is essential.
Caption: Figure 3: Logic for Structural Confirmation.
Expected Spectroscopic Data
The following table summarizes the key spectral features that confirm the successful formation of the Schiff base.
Technique
Key Feature
Expected Observation
Interpretation
FT-IR
C=N Stretch
Strong absorption band around 1600-1630 cm⁻¹ [11][12]
Formation of the imine double bond.
C=O Stretch
Disappearance of the aldehyde C=O band (~1670 cm⁻¹)
Consumption of the starting aldehyde.
N-H Stretch
Disappearance of the primary amine N-H bands (~3300-3400 cm⁻¹)
Corresponds to the calculated molecular weight of the product.
Confirms the overall mass of the synthesized molecule.[15]
Applications in Drug Development & Research
The functionalization of the 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde core to produce Schiff bases opens avenues for developing novel therapeutic agents. The pyrrole moiety is a key component in several commercially available drugs.[1] The addition of the imine linkage and a secondary aromatic ring (from the primary amine) allows for fine-tuning of the molecule's steric and electronic properties, which is critical for optimizing interactions with biological targets.
Antimicrobial Agents: Pyrrole-based Schiff bases have demonstrated significant potential as antibacterial and antifungal agents.[1][16] They can be screened against various pathogenic strains, including drug-resistant variants.[2]
Anticancer Activity: Many Schiff base metal complexes, including those derived from pyrrole, have been investigated for their cytotoxic effects against various cancer cell lines.[15][17]
Enzyme Inhibition: The scaffold is suitable for designing enzyme inhibitors. For example, novel pyrrole-based Schiff bases have been synthesized and evaluated as inhibitors for targets like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases.[18] They have also been studied as potential inhibitors of M. tuberculosis InhA, a key enzyme in fatty acid biosynthesis.[2][19]
Coordination Chemistry: The imine nitrogen and the pyrrole nitrogen can act as ligands, forming stable complexes with various metal ions. These metal complexes often exhibit enhanced biological activity compared to the Schiff base ligand alone.[20]
Conclusion
This application note provides a detailed, mechanistically-grounded protocol for the synthesis of Schiff bases from 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde. The straightforward condensation reaction, coupled with robust methods for purification and characterization, allows for the efficient generation of novel compounds. The proven biological relevance of the pyrrole-imine scaffold makes these molecules highly valuable for screening and development in medicinal chemistry and drug discovery programs.
References
Mechanism of Schiff base (imine) Formation | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. (n.d.). Vedantu. Retrieved February 21, 2026, from [Link]
Synthesis of Schiff Bases by Non-Conventional Methods. (2018). SciSpace. Retrieved February 21, 2026, from [Link]
Chemistry Schiff Bases. (n.d.). Sathee Jee. Retrieved February 21, 2026, from [Link]
Reaction with Primary Amines to form Imines. (2023). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors. (2024). MDPI. Retrieved February 21, 2026, from [Link]
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PMC - NIH. Retrieved February 21, 2026, from [Link]
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]
Substituted Pyrrole-based Schiff Bases: Effect On The Luminescence Of Neutral Heteroleptic Cu(I) Complexes. (2024). Chemistry – A European Journal. Retrieved February 21, 2026, from [Link]
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. (2018). ACS Publications. Retrieved February 21, 2026, from [Link]
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C═O Oxidation. (2018). PubMed. Retrieved February 21, 2026, from [Link]
(PDF) Novel Schiff Bases of Pyrrole: Synthesis, Experimental and Theoretical Characterizations, Fluorescent Properties and Molecular Docking. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
Antitubercular Activity of Pyrrole Schiff bases and Computational Study of M. Tuberculosis InhA. (2025). International Journal of Drug Design and Discovery. Retrieved February 21, 2026, from [Link]
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. Retrieved February 21, 2026, from [Link]
Molecular Docking Study of New Pyrrolyl Benzohydrazide Schiff Bases as M. tuberculosis InhA Enzyme Inhibitors. (2024). RGUHS Journal of Pharmaceutical Sciences. Retrieved February 21, 2026, from [Link]
Chemical, Pharmacological, and Theoretical Aspects of Some Transition Metal(II) Complexes Derived from Pyrrole Azine Schiff Base. (2023). ACS Omega. Retrieved February 21, 2026, from [Link]
Protocols for synthesis of pyrrole | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. (2024). PubMed. Retrieved February 21, 2026, from [Link]
SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES. (2022). International Journal of Current Pharmaceutical Research. Retrieved February 21, 2026, from [Link]
Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol. (2013). SciSpace. Retrieved February 21, 2026, from [Link]
SYNTHESIS AND CHARACTERIZATION OF NEW SCHIFF BASES AND BIOLOGICAL STUDIES. (2023). Der Pharma Chemica. Retrieved February 21, 2026, from [Link]
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (2018). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]
Green Chemistry approach for synthesis of Schiff bases and their applications. (2025). Journals. Retrieved February 21, 2026, from [Link]
SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASES BASED TEREP. (2024). Minar Journal. Retrieved February 21, 2026, from [Link]
Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). Journal of the Serbian Chemical Society. Retrieved February 21, 2026, from [Link]
Preparation and Characterization of Some Schiff Base Compounds. (2020). DergiPark. Retrieved February 21, 2026, from [Link]
Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde and 4-Methoxy Aniline and their Biological Studies. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
Schiff base metal complexes: Synthesis, characterisation, and antibacterial properties. (n.d.). ScienceDirect. Retrieved February 21, 2026, from [Link]
Using 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde in porphyrin synthesis
Application Note: High-Fidelity Synthesis of N-Substituted Porphyrins using 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde Executive Summary This technical guide details the application of 1-(4-butylphenyl)-1H-pyrrole-2-car...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of N-Substituted Porphyrins using 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde
Executive Summary
This technical guide details the application of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde (CAS: 299165-79-0) as a terminal electrophile in the synthesis of N,N'-disubstituted porphyrins. Unlike standard Rothemund or Lindsey condensations which utilize free pyrroles and aldehydes, this precursor integrates the aldehyde functionality directly onto an N-substituted pyrrole ring.
Key Advantages of this Reagent:
Solubility Enhancement: The p-butylphenyl moiety significantly increases solubility in organic solvents (CH₂Cl₂, Toluene), overcoming the aggregation issues common in porphyrin synthesis.
Conformational Modulation: The N-substitution forces the resulting porphyrin macrocycle into a distorted (saddle or ruffle) conformation, altering photophysical properties and metal-binding kinetics.
Regiocontrol: Using the a,c-biladiene route (MacDonald-type condensation) ensures precise placement of the N-substituted rings, preventing the scrambling observed in mixed-pyrrole polymerizations.
Mechanistic Pathway
The synthesis follows a "2+2" condensation logic, specifically the Biladiene Route . Two equivalents of the title compound (1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde) condense with one equivalent of an
-unsubstituted dipyrromethane to form an a,c-biladiene salt. This intermediate is subsequently oxidatively cyclized to form the porphyrin.
Reaction Logic Visualization
Caption: Logical flow for the synthesis of N-substituted porphyrins via the a,c-biladiene intermediate using 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde.
Experimental Protocols
Protocol A: Synthesis of the a,c-Biladiene Dihydrobromide Salt
Objective: To condense the N-substituted pyrrole aldehyde with a dipyrromethane core.
Reagent B: 3,3'-Diethyl-4,4'-dimethyl-2,2'-dipyrromethane (1.0 equivalent) (or similar
-free dipyrromethane).
Solvent: Methanol (MeOH) or Ethanol (EtOH), anhydrous.
Catalyst: Hydrobromic acid (48% aq. HBr).
Apparatus: Round-bottom flask, magnetic stirrer, addition funnel, ice bath.
Step-by-Step Methodology:
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of Reagent B (dipyrromethane) in 20 mL of methanol. Ensure complete dissolution; mild heating (30°C) is permissible.
Addition of Aldehyde: Add 2.05 mmol (slight excess) of Reagent A (1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde) to the stirring solution. The mixture typically turns amber/orange.
Acid Catalysis: Cool the mixture to 0°C. Dropwise, add 2.0 mL of 48% HBr. Critical: The color will deepen intensely to red/brown, indicating the formation of the methene bridges.
Precipitation: Allow the reaction to stir at room temperature for 2 hours. The a,c-biladiene dihydrobromide salt should precipitate as a crystalline solid.
Troubleshooting: If no precipitate forms, concentrate the solution under reduced pressure to half volume and add diethyl ether to induce crystallization.
Isolation: Filter the solid using a sintered glass funnel. Wash copiously with a 1:1 mixture of Methanol/Ether to remove unreacted aldehyde.
Drying: Dry the brick-red solid under vacuum. This salt is stable and can be stored at 4°C.
Data Summary Table: Reagent Stoichiometry
Component
Role
Equivalents
Molar Ratio
1-(4-butylphenyl)-...
Electrophile (End-cap)
2.05
2 : 1
Dipyrromethane
Nucleophile (Core)
1.00
1 : 1
HBr (48%)
Catalyst/Counterion
Excess
~10 : 1
Protocol B: Oxidative Cyclization to Porphyrin
Objective: To cyclize the open-chain biladiene into the macrocyclic porphyrin.
Reagents:
a,c-Biladiene Dihydrobromide (from Protocol A).
Oxidant: Copper(II) Acetate (Cu(OAc)₂) or Iodine (I₂). Note: Copper is preferred for N-substituted systems to template the distorted core.
Solvent: DMF (N,N-Dimethylformamide) or Pyridine.
Methodology:
Preparation: Dissolve 0.5 mmol of the a,c-biladiene salt in 50 mL of DMF. The solution will be dark red.
Oxidant Addition: Add 5.0 mmol (10 equiv) of Cu(OAc)₂.
Thermal Cyclization: Heat the mixture to reflux (153°C) for 10–20 minutes.
Observation: The color will shift from red to brown/greenish (characteristic of metalloporphyrins).
UV-Vis Check: Monitor the appearance of the Soret band (approx. 420–450 nm). N-substituted porphyrins often show a bathochromic shift (red-shift) compared to planar porphyrins.
Work-up: Pour the reaction mixture into 200 mL of water. Extract with Chloroform (CHCl₃).
Demetallation (Optional): If the free-base porphyrin is required, treat the Cu-complex with concentrated H₂SO₄, then neutralize. Note: N-substituted porphyrins hold metals weakly due to core distortion, making demetallation easier than standard TPP.
Characterization & Validation
To validate the synthesis, compare analytical data against these expected parameters:
¹H NMR:
Meso-protons: Look for singlets in the 9.0–10.0 ppm region.
Butyl Group: Distinct multiplets at 0.9 ppm (methyl), 1.4–1.8 ppm (methylene), and 2.8 ppm (benzylic).
Inner NH: Due to N-substitution, the remaining inner NH protons (if any) will be significantly shielded, appearing upfield (often -2 to -4 ppm), but may be broad due to conformational flux.
UV-Vis Spectroscopy:
Soret Band: Broadened and red-shifted (430–460 nm) compared to planar analogues due to saddle distortion.
Q-Bands: The Q-band pattern will deviate from the standard etio-type spectrum, often showing increased intensity in the red region (650–700 nm).
Troubleshooting & Safety
Solubility: If the a,c-biladiene does not precipitate in Protocol A, it is likely due to the high solubility conferred by the butylphenyl group. Solution: Use cold ether precipitation or switch solvent to pure Ethanol.
Scrambling: If multiple spots appear on TLC during Protocol A, reduce the acid concentration. High acidity can cause cleavage of the dipyrromethane.
Safety: HBr is corrosive and volatile. Work in a fume hood. Copper salts are toxic to aquatic life; dispose of waste accordingly.
References
BenchChem. (2025).[1] Synthetic Protocols for Carbaporphyrin Synthesis Using Pyrrole Aldehydes. Retrieved from
Lash, T. D. (2016).[2] "What's in a name? The MacDonald condensation".[1][2][3][4][5] Journal of Porphyrins and Phthalocyanines. Retrieved from
Geier, G. R., & Lindsey, J. S. (2001). "Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization". Journal of the Chemical Society, Perkin Transactions 2.[6] Retrieved from
Gomes, A. T. P. C., et al. (2013).[7] "Acid Catalysis in the Way to Porphyrins: Reaction of Pyrrole/Aldehydes in the Synthesis of meso-Substituted Porphyrins". Revista Virtual de Química. Retrieved from
Technical Support Guide: Crystallization of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde
This guide provides in-depth technical support for researchers and drug development professionals working with 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde. It addresses common challenges encountered during its purificati...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers and drug development professionals working with 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde. It addresses common challenges encountered during its purification by crystallization, offering both theoretical explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde that influence solvent selection?
A1: The molecule's structure presents a duality in polarity, which is central to designing a crystallization strategy.
Polar-Aromatic Core: The 1H-pyrrole-2-carbaldehyde moiety contains a polar aldehyde group and a nitrogen-containing aromatic ring. The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) is a hydrogen bond acceptor.[1][2] This part of the molecule favors interaction with polar solvents.
Nonpolar Tail: The 4-butylphenyl group is a significant nonpolar, aliphatic and aromatic (hydrophobic) component. This tail will dominate interactions with nonpolar solvents.
The ideal crystallization solvent or solvent system will exploit the differential solubility of the compound at high and low temperatures, which is dictated by the balance of these polar and nonpolar characteristics.
Q2: How do I choose a starting solvent for crystallization?
A2: The principle of "like dissolves like" is a useful starting point. Given the molecule's mixed polarity, a single solvent may work, but a binary (two-component) solvent system is often more effective.
Single Solvents: Consider solvents of intermediate polarity. Alcohols like ethanol or isopropanol can be effective as they possess both polar (hydroxyl) and nonpolar (alkyl) character.[3]
Binary Solvent Systems: This is a highly recommended approach. The strategy involves dissolving the compound in a minimum amount of a hot "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes faintly cloudy (the saturation point). Gentle warming to redissolve the solid followed by slow cooling will then promote crystal growth.[4]
Good Solvents (Polar/Intermediate): Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF).
A good starting point for this specific compound would be an Ethyl Acetate/Hexane or Acetone/Hexane system.
Q3: What is "oiling out" and why might it happen with this compound?
A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid oil rather than a crystalline solid.[5][6] This typically happens if the boiling point of the solvent is higher than the melting point of the compound, causing it to "melt" in the solution before it can crystallize. It can also be caused by a high concentration of impurities, which depresses the melting point of the mixture. Given that many substituted pyrrole carbaldehydes can be low-melting solids or even pasty liquids, this is a significant risk.[7]
Troubleshooting Crystallization Issues
This section addresses specific problems you may encounter during the crystallization process.
Q1: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
A1: This is a very common issue, typically stemming from one of two causes:
Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure.[5] The solution is not supersaturated upon cooling, and the compound remains in the mother liquor.
Solution: Gently heat the solution and evaporate a portion of the solvent (typically 25-50%) using a stream of nitrogen or by careful boiling.[5][8] Allow the concentrated solution to cool slowly again.
Cause 2: The solution is supersaturated but requires a nucleation event to begin crystallization.
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[8][9] The microscopic imperfections on the glass provide a nucleation site for crystal growth.
Solution 2 (Seeding): If you have a small crystal of the pure compound from a previous batch, add it to the cooled solution.[6][8] This "seed" crystal provides a template for further crystal formation.
Q2: My compound separated as an oil. How can I fix this?
A2: Oiling out prevents the formation of a pure crystal lattice. Here are the corrective steps:
Re-heat the solution until the oil completely redissolves.
Add a small amount more of the "good" solvent (e.g., 5-10% more ethyl acetate) to slightly decrease the saturation level.[5][9]
Ensure the cooling process is very slow. You can achieve this by placing the flask in a warm water bath that is allowed to cool to room temperature overnight, or by leaving the flask on a heating mantle that has been turned off.[5] Slow cooling gives the molecules more time to orient themselves into a crystal lattice rather than crashing out as a liquid.
If using a single solvent, try switching to one with a lower boiling point.[10]
Q3: The crystallization happened almost instantly, forming a fine powder or sludge. Is this a problem?
A3: Yes, rapid precipitation is undesirable because impurities can become trapped within the rapidly forming solid, negating the purification.[9] The goal is slow crystal growth.
Solution: Re-heat the flask to redissolve the solid. Add a small excess of the hot solvent (1-2 mL for every 100 mg of solid is a good rule of thumb) so that you are slightly above the minimum amount required for dissolution.[9] This will keep the compound soluble for longer during the cooling phase, promoting slower, more orderly crystal growth. Insulating the flask by placing it on a cork ring or wooden block can also help slow the cooling rate.[9]
Q4: My final yield is very low. How can I improve recovery?
A4: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor.
Solution 1 (Minimize Solvent): The primary cause is using a large excess of solvent. Use only the absolute minimum amount of hot solvent required to fully dissolve your compound.
Solution 2 (Thorough Cooling): Ensure the flask has been thoroughly cooled before filtration. An ice-water bath is recommended for at least 20-30 minutes to maximize precipitation.
Solution 3 (Second Crop): Do not discard the mother liquor immediately. You can often recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.[9] Be aware that this second crop may be less pure than the first.
Data & Protocols
Solvent Properties for Crystallization
This table summarizes key properties of solvents commonly used for the crystallization of moderately polar organic compounds.
This protocol provides a starting point for the purification of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde using an ethyl acetate/hexane solvent system.
Materials:
Crude 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde
Ethyl Acetate (ACS Grade or higher)
n-Hexane (ACS Grade or higher)
Erlenmeyer Flask (appropriately sized so solvent is not too shallow)[9]
Hot Plate
Pasteur Pipettes
Watch glass (to cover the flask)
Buchner Funnel and Filter Flask
Filter Paper
Procedure:
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and begin heating the mixture gently on a hot plate. Continue adding ethyl acetate dropwise until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, which is necessary for crystallization.
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration to remove them. This step is crucial for obtaining a highly pure final product.
Inducing Saturation: While the solution is still hot, slowly add n-hexane dropwise. Swirl the flask after each addition. Continue adding n-hexane until a faint, persistent cloudiness (turbidity) appears.
Clarification: Add 1-2 drops of hot ethyl acetate to just redissolve the turbidity, resulting in a clear, saturated solution.
Slow Cooling: Cover the flask with a watch glass (to prevent solvent evaporation) and remove it from the heat. Allow it to cool slowly to room temperature on a benchtop, undisturbed. Causality: Slow cooling allows for the formation of large, well-defined crystals, which are typically purer than fine powders formed by rapid cooling.[5]
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product from the mother liquor.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of ice-cold n-hexane or an ice-cold ethyl acetate/hexane mixture to remove any residual soluble impurities. Causality: Using a cold solvent minimizes the redissolving of your desired product during the wash.
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting common crystallization issues.
Caption: A workflow diagram for troubleshooting common crystallization problems.
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
Alvarado, Y. J., et al. (2010). Solubility of thiophene-, furan- and pyrrole-2-carboxaldehyde phenylhydrazone derivatives in 2.82 mol̇L-1 aqueous DMSO at 298.15 K... Journal of Solution Chemistry, 39(8), 1099-1112. [Link]
A Comparative Guide to the Spectroscopic Analysis of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde
This guide provides an in-depth analysis of the 1H NMR spectrum of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in medicinal chemistry and materials science. We will explore the nuances of its spectral...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the 1H NMR spectrum of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in medicinal chemistry and materials science. We will explore the nuances of its spectral features, offering a field-proven perspective on experimental choices and data interpretation. Furthermore, this guide will objectively compare the utility of 1H NMR with alternative analytical techniques—namely 13C NMR, FT-IR, and Mass Spectrometry—to provide a holistic strategy for the unambiguous characterization of this and similar molecules.
The Central Role of 1H NMR in Structural Elucidation
For organic chemists, Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. In the case of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde, 1H NMR allows us to confirm the successful synthesis and purity of the compound by identifying the distinct proton signals of the butyl group, the substituted phenyl ring, the pyrrole core, and the crucial aldehyde functionality.
Predicted 1H NMR Spectrum Analysis
The following is a detailed, expert-predicted analysis of the 1H NMR spectrum of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde, typically recorded in a solvent like deuterated chloroform (CDCl₃) using a 400 MHz or higher spectrometer.
Structure for Analysis:
Caption: Structure of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde with proton labels.
Table 1: Predicted ¹H NMR Spectral Data for 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde in CDCl₃
Signal Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
Rationale
H-CHO
~9.55
s (singlet)
-
1H
Aldehyde proton
The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. It typically appears as a sharp singlet.[1]
H-5
~7.25
dd (doublet of doublets)
J ≈ 2.5, 1.5 Hz
1H
Pyrrole ring proton
This proton is deshielded by the adjacent electron-withdrawing aldehyde group and the phenyl-substituted nitrogen. It couples to both H-3 and H-4.[2]
Phenyl (ortho)
~7.40
d (doublet)
J ≈ 8.5 Hz
2H
Phenyl protons ortho to pyrrole
These protons are deshielded by the anisotropic effect of the pyrrole ring. They appear as a doublet due to coupling with the meta protons.
Phenyl (meta)
~7.28
d (doublet)
J ≈ 8.5 Hz
2H
Phenyl protons meta to pyrrole
These protons are slightly less deshielded than the ortho protons and couple with them, resulting in a doublet.
H-3
~7.00
dd (doublet of doublets)
J ≈ 3.8, 1.5 Hz
1H
Pyrrole ring proton
This proton is adjacent to the phenyl-substituted nitrogen and couples to H-4 and H-5.
H-4
~6.30
t (triplet) or dd
J ≈ 3.8, 2.5 Hz
1H
Pyrrole ring proton
This proton is the most shielded of the pyrrole protons, appearing furthest upfield. It couples to both H-3 and H-5.[3]
Butyl (-CH₂-)
~2.65
t (triplet)
J ≈ 7.6 Hz
2H
Benzylic methylene protons
These protons are deshielded by the adjacent aromatic ring. They appear as a triplet due to coupling with the adjacent methylene group.
Butyl (-CH₂-)
~1.62
m (multiplet)
-
2H
Methylene protons
These protons show complex splitting due to coupling with two different adjacent methylene groups.
Butyl (-CH₂-)
~1.38
m (sextet)
J ≈ 7.4 Hz
2H
Methylene protons
These protons couple with the adjacent methylene groups, resulting in a complex multiplet, often approximated as a sextet.
Butyl (-CH₃)
~0.94
t (triplet)
J ≈ 7.3 Hz
3H
Terminal methyl protons
The terminal methyl group appears as a triplet due to coupling with the adjacent methylene group and is the most shielded signal in the spectrum.
A Multi-faceted Approach: Comparison with Other Analytical Techniques
While 1H NMR is remarkably informative, a comprehensive and self-validating characterization relies on the convergence of data from multiple analytical techniques.[4][5] Each method provides a unique piece of the structural puzzle.
Caption: Integrated workflow for structural elucidation.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing a direct count of the unique carbon atoms in the molecule and information about their chemical environment.
Key Features: The spectrum would show distinct signals for the aldehyde carbonyl carbon (~180 ppm), the various aromatic carbons of the pyrrole and phenyl rings (110-140 ppm), and the four distinct aliphatic carbons of the butyl chain (~14-35 ppm).
Advantage: It directly confirms the number of carbon atoms and can reveal the presence of quaternary carbons, which are invisible in ¹H NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6][7]
Key Features: The IR spectrum of our target molecule would be dominated by a strong, sharp absorption band for the aldehyde C=O stretch around 1660-1700 cm⁻¹.[8] Other important signals would include aromatic C-H stretches (~3100 cm⁻¹), aliphatic C-H stretches (~2850-2960 cm⁻¹), and aromatic C=C stretching vibrations (1500-1600 cm⁻¹).
Advantage: It provides immediate confirmation of the presence of the key aldehyde functional group and the aromatic systems. The absence of an N-H stretch (around 3300 cm⁻¹) confirms the N-substitution of the pyrrole ring.[9]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, thereby confirming its elemental composition.[10] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[11]
Key Features: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 228.14.[12]
Fragmentation Analysis: Harder ionization techniques like Electron Ionization (EI) would induce fragmentation, providing further structural clues. Common fragmentation pathways would include the loss of the butyl group, cleavage of the aldehyde group, and fragmentation of the pyrrole ring.[13]
Advantage: MS is the definitive technique for determining molecular weight and formula, which is crucial for confirming the identity of a newly synthesized compound.[14]
Extremely sensitive, definitive for molecular weight confirmation
Provides limited information on isomerism and stereochemistry without tandem MS/MS[15]
Experimental Protocols: A Guide to Self-Validating Data
The trustworthiness of analytical data is built upon robust and well-executed experimental protocols. The following are field-tested methodologies for acquiring high-quality data for 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde.
Protocol 1: High-Resolution ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of a high-purity deuterated solvent is critical to avoid interfering signals.
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.[1]
Acquisition Parameters:
Set the spectral width to cover a range from -1 to 12 ppm.
Use a 30-degree pulse angle to ensure quantitative signal integration without saturating the signals.
Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of all protons, ensuring accurate integration.
Acquire at least 16 scans to achieve an adequate signal-to-noise ratio.
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum manually to ensure all peaks are in pure absorption mode. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants.
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Dilute this solution to a final concentration of ~5 µg/mL using a mobile phase mimic (e.g., 50:50 water:acetonitrile with 0.1% formic acid). The use of formic acid is essential for promoting protonation in positive ion ESI mode.[10]
Chromatography:
Column: Use a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Source Parameters: Set capillary voltage to ~3500 V, source temperature to 120 °C, and desolvation gas temperature to 350 °C. These parameters must be optimized to ensure efficient ionization without inducing in-source fragmentation.
Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Use the instrument software to calculate the accurate mass of the [M+H]⁺ ion and predict the elemental formula.
Conclusion
The structural characterization of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde is most effectively and reliably achieved through an integrated analytical approach. While ¹H NMR provides the foundational map of the proton framework, its power is magnified when combined with the carbon skeleton data from ¹³C NMR, functional group confirmation from FT-IR, and definitive molecular weight and formula from mass spectrometry. This multi-technique strategy creates a self-validating system, ensuring the highest degree of confidence in the final structural assignment, a necessity for professionals in research and drug development.
References
BenchChem. (2025).
Rice, C. A., et al. (2007). Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: A planar β-sheet peptide model? The Journal of Chemical Physics, 126(13), 134313. [Link]
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Symposium Series. [Link]
ResearchGate. (n.d.). FTIR spectra of pyrrole-2-carboxaldehyde. [Link]
BenchChem. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. BenchChem.
Ferreira, R., et al. (2010). Infrared spectra and photochemistry of matrix-isolated pyrrole-2-carbaldehyde. PubMed. [Link]
Jones, R. A., & Moritz, A. G. (1963). An infrared study of the conformations and association of pyrrole-2-carbaldehydes and pyrrole-2-carboxylates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Rindgen, D., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(23), 5824. [Link]
BenchChem. (2025).
Wang, C., et al. (2011). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 8(2), 525-529. [Link]
ResearchGate. (n.d.). LC-MS-based Methods for Characterizing Aldehydes. [Link]
BenchChem. (2025). Confirming Pyrrole Structures: A Comparative Guide to Mass Spectrometry Analysis. BenchChem.
Lee, S., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry, 70(40), 13002-13014. [Link]
Gedia, M. I., & He, W. (2023). Molecular Editing of Pyrroles via a Skeletal Recasting Strategy. Journal of the American Chemical Society, 145(34), 18888-18896. [Link]
Royal Society of Chemistry. (n.d.). Supporting Information for .... [Link]
Comparative Guide: Mass Spectrometry Fragmentation of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde
[1] Executive Summary This technical guide provides a rigorous analysis of the mass spectrometry (MS) fragmentation patterns of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde .[1] Designed for analytical chemists and medici...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides a rigorous analysis of the mass spectrometry (MS) fragmentation patterns of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde .[1] Designed for analytical chemists and medicinal chemistry researchers, this document compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) for the detection and structural validation of this compound.[1]
While EI provides a structural fingerprint critical for library matching, ESI-MS/MS offers superior sensitivity for biological matrices and impurity profiling.[1] This guide delineates the specific fragmentation pathways—driven by the 4-butylphenyl moiety and the pyrrole-2-carbaldehyde core—to enable precise identification against structural analogs.
Part 1: Molecule Profile & Structural Logic[1]
Before analyzing fragmentation, we must establish the structural loci susceptible to ionization-induced cleavage.[1]
Feature
Specification
Fragmentation Implication
Formula
MW: 227.30 Da
Moiety A
Pyrrole-2-carbaldehyde
The aldehyde group (-CHO) is prone to -cleavage (loss of H[1][2]• or CHO•) and CO elimination.[1][3]
Moiety B
N-Phenyl Ring
The N-C(aryl) bond is robust; cleavage here is rare in soft ionization but possible in high-energy EI.[1]
Moiety C
4-Butyl Chain
The n-butyl group is the primary site for Benzylic Cleavage and McLafferty Rearrangement , serving as a diagnostic marker for the alkyl chain length.[1]
Part 2: Comparative Analysis of Ionization Alternatives
This section objectively compares the two primary MS modalities used to analyze this molecule.
Alternative 1: Electron Ionization (EI) – The Structural Fingerprint
Best For: Structural elucidation, purity confirmation, and library database creation.[1]
In EI (70 eV), the molecule undergoes extensive fragmentation.[4] The radical cation
( 227) is formed, followed by high-energy dissociations.[1]
Performance: High specificity. Distinguishes n-butyl from tert-butyl isomers via rearrangement patterns.[1]
Key Limitation: Molecular ion (
) intensity may be low if the alkyl chain is long, though the aromatic ring stabilizes it.[1]
Alternative 2: Electrospray Ionization (ESI-MS/MS) – The Sensitivity Specialist
Best For: LC-MS quantification, biological metabolites, and trace impurity analysis.[1]
In ESI (Positive Mode), the molecule forms a protonated pseudomolecular ion
( 228).[1] Protonation likely occurs at the carbonyl oxygen , which is more basic than the pyrrole nitrogen (whose lone pair is delocalized).[1]
The following graph illustrates the competing fragmentation pathways under Electron Ionization (EI), highlighting the critical role of the butyl chain and aldehyde group.
Pathway Logic
Benzylic Cleavage (Dominant): The bond
to the phenyl ring breaks, ejecting a propyl radical (, 43 Da) to form a resonance-stabilized cation at 184.[1]
McLafferty Rearrangement: The
-hydrogen of the butyl chain transfers to the phenyl ring (via the -system), eliminating neutral propene (, 42 Da) to yield a radical cation at 185.[1]
Aldehyde Cleavage: Direct loss of the formyl radical (CHO•, 29 Da) yields the cation at
198.
Figure 1: Predicted Electron Ionization (EI) fragmentation pathways for 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde.
Part 4: Experimental Protocols
To ensure reproducibility, follow these standardized protocols for analyzing 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde.
Protocol A: GC-MS Analysis (EI)
Objective: Structural confirmation and impurity profiling.[1]
Sample Preparation:
Dissolve 1 mg of compound in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.[1]
Vortex for 30 seconds. Filter through a 0.22 µm PTFE syringe filter.[1]
Instrument Parameters:
Inlet: Split mode (20:1), Temperature 250°C.
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]
Oven Program: Hold 60°C (1 min) → Ramp 20°C/min to 300°C → Hold 5 min.
Source: Electron Ionization (70 eV), Source Temp 230°C.[1]
Data Interpretation:
Look for the molecular ion at 227 .
Confirm the presence of the butyl chain by identifying the 184 (base peak candidate) and 185 cluster.[1]
Absence of 185/184 suggests a different alkyl isomer (e.g., tert-butyl).[1]
Collision Energy: Stepped energy (10, 20, 40 eV) to induce fragmentation.[1]
Transitions: Monitor
(Loss of CO) and (Loss of butyl chain + CO) for Multi-Reaction Monitoring (MRM).
Part 5: References
Liang, X., Guo, Z., & Yu, C. (2013).[1][5][6] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2272-2278.[1][5] Link
BenchChem Technical Support. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. BenchChem. Link[1]
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Alkylbenzenes and Pyrrole-2-carboxaldehydes. NIST Chemistry WebBook, SRD 69.[1] Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Referenced for McLafferty and Benzylic cleavage rules).
Comparative Guide: Melting Point Analysis of N-Substituted Pyrrole-2-Carbaldehydes
Executive Summary: The "Proton Switch" Effect In the development of pyrrole-based pharmacophores, the physical state of the intermediate is a critical determinant of process scalability. This guide analyzes the melting p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Proton Switch" Effect
In the development of pyrrole-based pharmacophores, the physical state of the intermediate is a critical determinant of process scalability. This guide analyzes the melting point (MP) behavior of pyrrole-2-carbaldehyde and its N-substituted derivatives.
Key Finding: The removal of the pyrrolic N-H proton acts as a "switch," drastically altering the crystal lattice energy.
The Parent (N-H): Exists as a solid (MP ~44°C) due to intermolecular hydrogen bonding (dimerization).
N-Alkyl Derivatives: Loss of the H-bond donor typically collapses the crystal lattice, resulting in liquids or low-melting oils at room temperature.[1][2]
N-Electron Withdrawing Groups (EWG): Introduction of sulfonyl groups (e.g., N-Tosyl) restores crystallinity (MP ~90°C) through dipolar interactions and π-stacking, despite the absence of H-bonds.[1][2]
Theoretical Framework: Lattice Energetics
To predict the behavior of these derivatives, one must understand the competition between Intermolecular Hydrogen Bonding (IHB) and Steric/Dipolar forces .
The Dimerization Motif
The parent compound, 1H-pyrrole-2-carbaldehyde , is unique.[1][2] It possesses both a hydrogen bond donor (N-H) and an acceptor (C=O).[3] In the solid state, these molecules form centrosymmetric dimers or infinite chains held together by N-H···O=C interactions.[1] This network stabilizes the crystal lattice, elevating the melting point despite the low molecular weight (MW: 95.10).
The Disruption
Substituting the N-H proton with an alkyl group (Methyl, Benzyl) eliminates the primary H-bond donor. Without this "molecular glue," the van der Waals forces are insufficient to maintain a rigid lattice at room temperature, often resulting in an oil.
The Recovery (N-Tosyl Case)
When an N-sulfonyl group is introduced, the melting point rises significantly.[1][2] This is not due to H-bonding, but rather:
Dipole-Dipole Interactions: The strong S=O dipoles align in the crystal structure.[1]
Rigidity: The bulky sulfonyl group restricts conformational freedom.
Molecular Weight: Significant increase in mass (MW: ~249) increases dispersion forces.[1]
Comparative Data Analysis
The following table synthesizes experimental data to illustrate the structural impact on physical state.
Addition: Cool to 0°C. Add 50% NaOH (5 mL) followed by dropwise addition of benzenesulfonyl chloride.
Reaction: Stir vigorously at room temperature for 2-4 hours. Monitor by TLC (the product is less polar than the starting material).
Workup: Separate organic layer.[1] Wash with water (2x) and brine (1x). Dry over Na₂SO₄.
Crystallization (Critical Step): Evaporate solvent to a thick oil. Add cold Ethanol or Isopropanol. Scratch the flask side to induce nucleation. The product, 1-(phenylsulfonyl)pyrrole-2-carbaldehyde , precipitates as white/off-white crystals.[1][2]
Why: These compounds often supercool. DSC can detect the glass transition (Tg) and crystallization exotherms that are invisible in a capillary tube.
Protocol: Seal 2-5 mg in an aluminum pan.[1] Cool to -40°C, then ramp to 100°C at 5°C/min.
References
Sigma-Aldrich. Pyrrole-2-carboxaldehyde Product Specification. Retrieved from .[1]
National Institute of Standards and Technology (NIST). 1H-Pyrrole-2-carboxaldehyde Phase Change Data. NIST Chemistry WebBook, SRD 69.[6] Retrieved from .
PubChem. 1-(Phenylsulfonyl)pyrrole-2-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from .
ChemicalBook. N-Methylpyrrole-2-carboxaldehyde Properties and Boiling Point Data. Retrieved from .
Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
Thermo Fisher Scientific. 1-(Phenylsulfonyl)pyrrole, 98% Safety Data Sheet. Retrieved from .[7]
A Comparative Guide to the UV-Vis Absorption Characteristics of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde and Related Chromophores
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the anticipated UV-Vis absorption properties of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde. Due to the absence o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the anticipated UV-Vis absorption properties of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde. Due to the absence of directly published experimental data for this specific molecule, this document leverages comparative data from structurally analogous compounds to predict its absorption maxima. We will delve into the structural rationale for these predictions and provide a comprehensive, standardized protocol for acquiring experimental UV-Vis data.
The electronic absorption properties of pyrrole-based chromophores are of significant interest in medicinal chemistry and materials science. The position of the maximum absorption wavelength (λmax) is highly sensitive to the nature and extent of the conjugated π-electron system. Understanding these structure-absorption relationships is crucial for the rational design of novel compounds with specific optical properties.
Comparative Analysis of UV-Vis Absorption Maxima
The UV-Vis spectrum of an organic molecule is dictated by its electronic transitions, primarily π → π* and n → π* transitions. For compounds like 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde, the extensive conjugation involving the phenyl ring, the pyrrole ring, and the carbaldehyde group is expected to result in strong π → π* absorptions in the UV region.
The introduction of an N-phenyl substituent to the pyrrole-2-carbaldehyde core extends the conjugated system, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the λmax compared to the unsubstituted parent compound.[1][2] The electronic nature of substituents on the phenyl ring further modulates this effect.
To contextualize the expected absorption maximum of our target compound, a comparison with related molecules is presented below:
Compound
Structure
Expected λmax (nm)
Rationale for Inclusion
1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde
~290-310
Target Compound. The butyl group is an electron-donating group (via hyperconjugation), which is expected to cause a slight bathochromic shift compared to an unsubstituted phenyl ring.
Pyrrole-2-carbaldehyde
~291
Parent Compound. Provides a baseline for the effect of N-substitution on the pyrrole ring.[3]
1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde
Predicted > 291
Electron-Donating Group. The methoxy group is a stronger electron-donating group than a butyl group, likely resulting in a more significant bathochromic shift.
1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
Predicted < 291
Electron-Withdrawing Group. The fluoro group is electron-withdrawing, which would likely cause a hypsochromic shift (a shift to shorter wavelengths) compared to the unsubstituted phenyl derivative.
1-(4-acetylphenyl)-1H-pyrrole-2-carbaldehyde
Predicted < 291
Strong Electron-Withdrawing Group. The acetyl group is a strong electron-withdrawing group, expected to cause a significant hypsochromic shift.
Note: The structures are illustrative and λmax values for substituted compounds are predictions based on established electronic effects.
The following diagram illustrates the logical relationship between the electronic nature of the substituent on the N-phenyl ring and the expected shift in the UV-Vis absorption maximum.
Caption: Influence of N-phenyl substitution and its substituents on the λmax of pyrrole-2-carbaldehyde.
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section provides a detailed, self-validating methodology for determining the UV-Vis absorption maximum of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde.
Objective: To accurately measure the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of the target compound in a suitable solvent.
Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)
Calibrated dual-beam UV-Vis spectrophotometer
Quartz cuvettes (1 cm path length)
Analytical balance
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Workflow for the experimental determination of UV-Vis absorption parameters.
Step-by-Step Procedure:
Solvent Selection: Choose a spectroscopic grade solvent that does not absorb in the anticipated region of interest (above 220 nm) and in which the analyte is readily soluble. Ethanol or methanol are common choices for polar aromatic compounds.
Preparation of a Stock Solution:
Accurately weigh a small amount (e.g., 5-10 mg) of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde.
Dissolve the compound in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.
Preparation of Working Solutions:
Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.2 - 1.0).
Instrument Setup and Baseline Correction:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
Set the desired wavelength range for scanning (e.g., 200-400 nm).
Fill a quartz cuvette with the pure solvent to be used as a blank.
Place the blank cuvette in the reference and sample holders and perform a baseline correction to zero the instrument.
Sample Measurement:
Rinse a sample cuvette with one of the working solutions and then fill it.
Place the sample cuvette in the sample holder and record the absorption spectrum.
Repeat the measurement for each of the prepared working solutions, starting from the least concentrated.
Data Analysis:
Identify the wavelength of maximum absorbance (λmax) from the obtained spectra.
To determine the molar absorptivity (ε), construct a calibration curve by plotting absorbance at λmax versus the concentration of the working solutions.
The slope of the resulting linear plot, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (where b is the path length of the cuvette, typically 1 cm).
Trustworthiness and Self-Validation:
The linearity of the Beer-Lambert plot serves as a validation of the data's reliability within the measured concentration range. A high correlation coefficient (R² > 0.99) indicates good experimental practice.
Running a solvent blank before and after the sample set ensures that there is no instrumental drift.
Using high-purity analyte and spectroscopic grade solvents minimizes interference from impurities.
By following this comprehensive guide, researchers can confidently predict and experimentally determine the UV-Vis absorption characteristics of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde, enabling its effective application in drug development and materials science.
References
METTLER TOLEDO. Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. [Link]
Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Link]
Jurnal UPI. How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]
Royal Society of Chemistry. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]
VNUHCM Journal of Science and Technology Development. SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2- ONE DERIVATIVES CONT. [Link]
Ludwig-Maximilians-Universität München. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]
ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. [Link]
ResearchGate. UV-VIS absorption spectra of the pyrrole alkaloid derivatives purified.... [Link]
A Comparative Guide to the Reactivity of N-butylphenylamine and N-methyl pyrrole-2-carbaldehyde for Synthetic Chemists
This guide provides an in-depth comparison of the chemical reactivity of two structurally distinct but synthetically valuable molecules: N-butylphenylamine, an aromatic amine, and N-methyl pyrrole-2-carbaldehyde, a heter...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of the chemical reactivity of two structurally distinct but synthetically valuable molecules: N-butylphenylamine, an aromatic amine, and N-methyl pyrrole-2-carbaldehyde, a heteroaromatic aldehyde. For researchers and professionals in drug development, understanding the nuanced reactivity of these building blocks is paramount for designing efficient synthetic routes and novel molecular architectures. We will dissect their electronic and steric properties, provide validated experimental protocols for a direct comparative reaction, and present quantitative data to ground our analysis.
Part 1: Theoretical Framework - Dissecting the Reactivity Profiles
The fundamental difference in reactivity between N-butylphenylamine and N-methyl pyrrole-2-carbaldehyde stems from their primary functional groups. The former acts as a nucleophile , donating its nitrogen lone pair, while the latter serves as an electrophile , accepting electrons at its carbonyl carbon.
N-butylphenylamine: The Modulated Aromatic Nucleophile
N-butylphenylamine is a secondary aromatic amine. Its reactivity is a delicate balance of electronic and steric factors.
Electronic Effects : The lone pair of electrons on the nitrogen atom is partially delocalized into the π-system of the benzene ring through resonance.[1] This delocalization reduces the electron density on the nitrogen, making N-butylphenylamine a weaker base and a less potent nucleophile compared to its aliphatic counterparts (e.g., dibutylamine).[2][3] However, it remains sufficiently nucleophilic to engage in a wide range of reactions.[4]
Steric Effects : The presence of both a phenyl group and an n-butyl group introduces moderate steric hindrance around the nitrogen atom, which can influence the rate of reaction with sterically demanding electrophiles.
Its primary role in synthesis is that of a nucleophile, readily participating in reactions such as N-acylation and N-alkylation.[5][6]
N-methyl pyrrole-2-carbaldehyde: The Activated Heteroaromatic Electrophile
N-methyl pyrrole-2-carbaldehyde features an aldehyde group attached to an electron-rich pyrrole ring.
Electronic Effects : The pyrrole ring is an electron-rich aromatic system due to the participation of the nitrogen's lone pair in the 6π electron system.[7] However, the aldehyde group (–CHO) is strongly electron-withdrawing. This has two major consequences:
It deactivates the pyrrole ring towards electrophilic aromatic substitution.
It significantly increases the electrophilicity of the carbonyl carbon by pulling electron density away, making it highly susceptible to attack by nucleophiles.[8]
Reactivity Site : The primary site of reactivity is the carbonyl carbon of the aldehyde. It readily undergoes nucleophilic addition, a cornerstone of its synthetic utility.[9]
Part 2: Experimental Head-to-Head Comparison: Schiff Base Formation
To directly compare the inherent reactivity of our two molecules, we will utilize a classic reaction where the nucleophile (N-butylphenylamine) attacks the electrophile (N-methyl pyrrole-2-carbaldehyde) to form an imine, also known as a Schiff base. This reaction serves as an excellent benchmark, as its rate and yield are directly dependent on the nucleophilicity of the amine and the electrophilicity of the aldehyde.[8][10]
Caption: Reaction scheme for Schiff base formation.
Detailed Experimental Protocol: Synthesis of (E)-N-butyl-1-((1-methyl-1H-pyrrol-2-yl)methylene)aniline
This protocol is designed to be self-validating. Successful synthesis and characterization confirm the predicted reactivity.
Reactant Dissolution: Dissolve N-methyl pyrrole-2-carbaldehyde (1.0 mmol) in ethanol (3 mL) in the round-bottom flask.
Nucleophile Addition: Add N-butylphenylamine (1.0 mmol) to the solution.
Catalyst Addition: Add a single drop of glacial acetic acid to catalyze the reaction.
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approx. 78°C).
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the aldehyde spot (lower Rf) and the appearance of a new product spot (higher Rf) indicates reaction progression.
Work-up: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
Isolation: Remove the ethanol under reduced pressure using a rotary evaporator. The crude product will remain as an oil.
Purification: Purify the crude oil via column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure imine product.
Characterization and Validation
¹H NMR: Expect the disappearance of the aldehyde proton signal (~9.5 ppm) from the starting material and the appearance of a new imine proton signal (~8.2 ppm).
IR Spectroscopy: Look for the disappearance of the N-H stretch from the amine (~3400 cm⁻¹) and the C=O stretch from the aldehyde (~1670 cm⁻¹) and the appearance of a C=N stretch (~1640 cm⁻¹).
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the imine product (C₁₆H₂₀N₂).
Caption: Workflow for the comparative synthesis experiment.
Part 3: Quantitative Analysis and Alternative Reactivity
While our head-to-head experiment is illustrative, comparing each compound's performance against a range of partners provides a broader understanding of their relative reactivity.
Comparative Reactivity Data
The following table summarizes expected yields for Schiff base formation under identical reaction conditions, contextualizing the reactivity of our target molecules against common alternatives. The reactivity of aromatic aldehydes is highly dependent on the electronic nature of ring substituents.[8][11]
Aldehyde (Electrophile)
Amine (Nucleophile)
Expected Yield
Rationale
N-methyl pyrrole-2-carbaldehyde
N-butylphenylamine
Good to Excellent
The electron-rich pyrrole activates the aldehyde slightly less than a simple phenyl ring, but the reaction is efficient.
Benzaldehyde
N-butylphenylamine
Excellent
The benchmark aromatic aldehyde; highly reactive.
p-Anisaldehyde
N-butylphenylamine
Good
The electron-donating methoxy group slightly deactivates the carbonyl, slowing the reaction.[8]
N-methyl pyrrole-2-carbaldehyde
Aniline
Good
Aniline is slightly less nucleophilic than N-butylphenylamine due to the lack of an electron-donating alkyl group.[4]
N-methyl pyrrole-2-carbaldehyde
n-Butylamine
Excellent
Aliphatic amines are significantly more nucleophilic than aromatic amines, leading to a faster reaction.[2]
Showcasing Orthogonal Reactivity
To further highlight their distinct chemical nature, we present protocols for reactions unique to each functional group.
A. N-Acylation of N-butylphenylamine
This reaction demonstrates the nucleophilic character of the amine, forming a stable amide bond.[6][12]
Protocol: To a solution of N-butylphenylamine (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (5 mL) at 0°C, slowly add acetyl chloride (1.1 mmol). Stir for 1 hour, then wash with water and brine, dry over MgSO₄, and concentrate to yield N-acetyl-N-butylphenylamine.
B. Knoevenagel Condensation of N-methyl pyrrole-2-carbaldehyde
This reaction showcases the electrophilicity of the aldehyde, reacting with an active methylene compound.
Protocol: In a flask, combine N-methyl pyrrole-2-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of piperidine in ethanol (5 mL). Stir at room temperature. The product, 2-((1-methyl-1H-pyrrol-2-yl)methylene)malononitrile, will often precipitate from the solution upon formation and can be collected by filtration.[8]
Part 4: Conclusion
This guide demonstrates that N-butylphenylamine and N-methyl pyrrole-2-carbaldehyde possess fundamentally different and complementary reactivity profiles.
N-butylphenylamine is a moderate aromatic nucleophile , with its reactivity governed by the electron-donating nitrogen atom, tempered by resonance delocalization and moderate steric bulk.
N-methyl pyrrole-2-carbaldehyde is a potent heteroaromatic electrophile , with its reactivity centered on the electron-deficient carbonyl carbon.
A comprehensive understanding of these principles allows chemists to strategically employ these versatile building blocks in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science where aniline and pyrrole motifs are prevalent.[13][14]
References
Title: Pd(II)-Catalyzed [3 + 1 + 1 + 1] Cascade Annulation of N-Substituted Anilines with CO and Amines: Direct Access to N1,N3-Disubstituted Quinazoline-2,4(1H,3H)-diones
Source: ACS Publications
URL: [Link]
Title: Aniline - Wikipedia
Source: Wikipedia
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Title: Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation
Source: Organic Chemistry Portal
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Title: Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines
Source: PMC
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Title: Preparation of 2- and 4-Arylmethyl N-Substituted and N,N-Disubstituted Anilines via a “Green”, Multicomponent Reaction
Source: ACS Publications
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Title: Rearrangements of Anilines and Their Derivatives
Source: ResearchGate
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Title: Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency
Source: PMC
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Title: Global Electrophilicity Study of the Reaction of Pyrroles with N-Halo Compounds and the Rate-Determining Step
Source: International Journal of Chemistry
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Title: Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile
Source: ResearchGate
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Title: Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation
Source: MDPI
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Title: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes
Source: Organic Chemistry Frontiers
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Title: Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties
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Title: N-Acylation Reactions of Amines
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Title: REGIOSELECTIVE N-ACYLATION OF
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Title: Aromatic amines as nucleophiles in the Bargellini reaction
Source: ResearchGate
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Title: Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions
Source: MDPI
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Title: A Reactivity Test for HBTU-Activated Carboxylic Acids with Low Reactivity and Competitive Coupling of N -Methylpyrrole Derivatives
Source: ResearchGate
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Title: A Role for 2-Methyl Pyrrole in the Browning of 4-Oxopentanal and Limonene Secondary Organic Aerosol
Source: ACS Publications
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Title: Mechanistic Insights into the Reaction of N-Propargylated Pyrrole- and Indole-Carbaldehyde with Ammonia, Alkyl Amines, and Branched Amines: A Synthetic and Theoretical Investigation
Source: DSpace Repository
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1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde: Proper Disposal & Handling Guide
[1][2] Executive Summary & Immediate Action 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde is a lipophilic, heterocyclic organic aldehyde.[1][2][3] While not classified as a P-listed acutely toxic substance by the EPA, its...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Immediate Action
1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde is a lipophilic, heterocyclic organic aldehyde.[1][2][3] While not classified as a P-listed acutely toxic substance by the EPA, its structural components (pyrrole ring + lipophilic butylphenyl tail) necessitate handling it as a Class 9 Environmentally Hazardous Substance (if released to water) and a Combustible Organic Solid/Oil .[1][2]
Core Disposal Directive:
Do NOT discharge into sink drains or sewer systems.[1]
Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong acids.[2]
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]
Chemical Identity & Hazard Assessment
To dispose of a chemical safely, one must understand its reactivity profile.[2] This molecule combines an electron-rich pyrrole ring with a reactive aldehyde and a hydrophobic tail.[1]
Feature
Technical Implication for Disposal
Aldehyde Group (-CHO)
Susceptible to autoxidation to carboxylic acids.[1] Risk: Can pressurize containers over long storage if not stabilized.[1]
Pyrrole Ring
Electron-rich aromatic system.[1] Risk: Polymerizes violently in the presence of strong mineral acids (exothermic).[1]
Butylphenyl Group
Increases lipophilicity (LogP > 3).[1] Risk: High potential for bioaccumulation.[1] Toxic to aquatic life.[1]
Physical State
Likely a viscous yellow oil or low-melting solid.[1] Action: Treat as solid waste or dissolve in compatible solvents.[1]
Pre-Disposal Stabilization & Segregation
Before this chemical leaves your bench, it must be stabilized to prevent accidents in the central waste storage area.[2]
Amines: Cause: Schiff base formation (releases water, potential heat).[2]
The Segregation Decision Tree
The following diagram illustrates the critical decision-making process for segregating this specific aldehyde to prevent cross-reactivity in waste drums.
Figure 1: Segregation logic flow. Note that while the aldehyde itself is non-halogenated, if it was used in a reaction with Dichloromethane (DCM), it must go into the Halogenated stream.[2]
Step-by-Step Disposal Workflows
Scenario A: Disposing of Pure Substance (Old/Expired Stock)
Objective: Minimize volume and prevent environmental leaching.
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container.[1]
Labeling: Affix a hazardous waste tag.
Chemical Name: 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde.[1]
Packing: If the substance is a liquid/oil, add an inert absorbent (vermiculite or charcoal) to the jar to absorb free liquid. This classifies the waste as "Solid Debris" in many jurisdictions, reducing spill risks during transport.[2]
Transfer: Move to the Solid Hazardous Waste drum.
Scenario B: Disposing of Reaction Mixtures (Liquid Waste)
Objective: Prevent halogen enrichment in non-halogenated streams.
Identify the Solvent:
If solvent is DCM/Chloroform : Pour into Halogenated Waste carboy.[1]
If solvent is Acetone/Ethyl Acetate/Methanol : Pour into Non-Halogenated Waste carboy.[1]
Rinsing: Triple-rinse the reaction flask with a small amount of the same solvent. Add rinsate to the waste carboy.[1]
Cap & Vent: Ensure the carboy cap is tight but not over-torqued.[1] Note: Aldehydes can slowly oxidize; ensure the waste container is not stored in direct sunlight or heat, which accelerates pressure buildup.[2]
Regulatory Classification & Waste Codes
Proper coding ensures your facility remains compliant with RCRA (USA) or local environmental laws.[1]
Regulatory Body
Classification
Code/Designation
Notes
EPA (RCRA)
Ignitable / Toxic
D001 (if flashpoint <60°C)
If flashpoint is high, default to "Non-Regulated Chemical Waste" but incinerate as hazardous.[1][2]
EU Waste List
Lab Chemicals
16 05 06 *
"Laboratory chemicals, consisting of or containing hazardous substances."[2]
DOT (Transport)
Environmentally Hazardous
UN 3077 (Solid) or UN 3082 (Liquid)
Use "Environmentally hazardous substance, solid, n.o.s."[2] if shipping bulk waste.[1][4]
Important Note on "P-Listing": This specific compound is not P-listed (acutely toxic) like some simple cyanides or specific pesticides.[1] However, due to the lack of specific toxicological data for this derivative, the "Precautionary Principle" applies: handle it as if it possesses the toxicity of its parent structures until proven otherwise [1].[2]
Emergency Contingencies
Spill Cleanup (Bench Scale < 100g)[1]
Isolate: Alert nearby personnel.
PPE: Wear Nitrile gloves (double gloving recommended due to unknown permeation rates of the butylphenyl tail), safety goggles, and a lab coat.[2]
Absorb:
Liquid: Cover with vermiculite or sand.[1] Do not use paper towels alone (aldehydes can react with cellulose under acidic conditions, though unlikely here, inert material is safer).[2]
Solid: Dampen a paper towel with acetone to pick up dust/crystals without generating an aerosol.
Disposal: Place all cleanup materials into a clear plastic bag, seal it, and place it in the Solid Hazardous Waste bin.
Exposure First Aid[1][2][4]
Skin: Wash with soap and water for 15 minutes. The lipophilic tail aids skin absorption; do not use solvents (like ethanol) to wash skin, as this increases absorption.[2]
Inhalation: Move to fresh air. Aldehydes are respiratory irritants.[1][7]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
PubChem. (n.d.).[1] Compound Summary: Pyrrole-2-carboxaldehyde (Analogue).[1][8] National Library of Medicine.[1]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets.